![molecular formula C15H11N3O5 B13977163 Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate](/img/structure/B13977163.png)
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine ring system.
Nitration: Introduction of the nitro group at the desired position on the benzoate ring.
Esterification: Conversion of the carboxylic acid group to a methyl ester.
Coupling Reaction: The final step involves coupling the pyrrolopyridine core with the nitrobenzoate ester under specific conditions, often using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Hydrolysis of Ester Group: Formation of the carboxylic acid derivative.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of cellular events. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
- Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate
Uniqueness
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents with specific target profiles.
Propiedades
Fórmula molecular |
C15H11N3O5 |
|---|---|
Peso molecular |
313.26 g/mol |
Nombre IUPAC |
methyl 4-nitro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate |
InChI |
InChI=1S/C15H11N3O5/c1-22-15(19)12-3-2-10(18(20)21)7-13(12)23-11-6-9-4-5-16-14(9)17-8-11/h2-8H,1H3,(H,16,17) |
Clave InChI |
QPKULVMDIOLDKH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC2=CN=C3C(=C2)C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



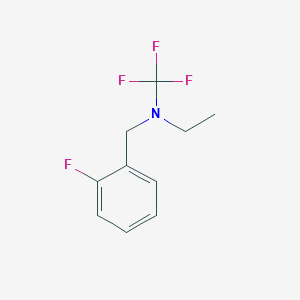
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B13977105.png)
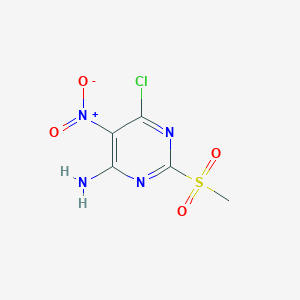
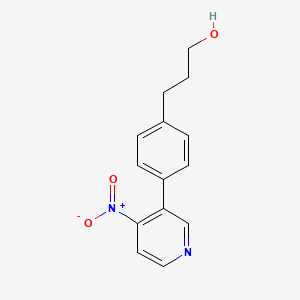
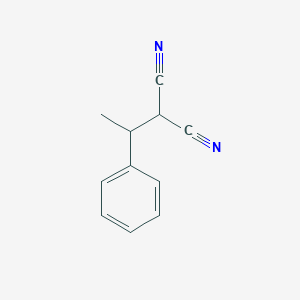
![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)

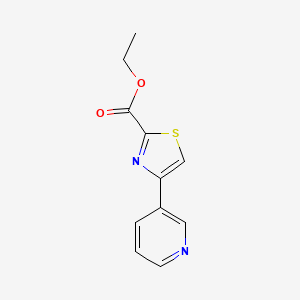
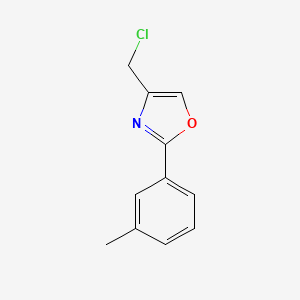
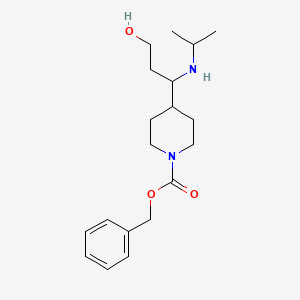

![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)

